(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 851184-72-0
VCID: VC4199739
InChI: InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
SMILES: C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2
Molecular Formula: C13H7Cl2N3OS
Molecular Weight: 324.18

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

CAS No.: 851184-72-0

Cat. No.: VC4199739

Molecular Formula: C13H7Cl2N3OS

Molecular Weight: 324.18

* For research use only. Not for human or veterinary use.

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide - 851184-72-0

Specification

CAS No. 851184-72-0
Molecular Formula C13H7Cl2N3OS
Molecular Weight 324.18
IUPAC Name (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
Standard InChI Key UKTMUVFNDGSDBE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2

Introduction

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to a class of compounds known as thiazole derivatives, which are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.

The structural formula of the compound can be represented as follows:

  • Chemical Formula: C12_{12}H8_{8}Cl2_{2}N4_{4}OS

  • Molecular Weight: Approximately 303.19 g/mol

The compound features a cyano group, a dichlorophenyl moiety, and a thiazole ring, which contribute to its chemical reactivity and biological interactions.

Synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 2,4-dichlorobenzaldehyde and thiazole derivatives.

  • Reaction Conditions: The reaction is often conducted under reflux conditions in the presence of suitable solvents and catalysts to facilitate the formation of the desired product.

  • Characterization: The synthesized compound is characterized using various spectroscopic techniques including:

    • Nuclear Magnetic Resonance (NMR): Provides insight into the molecular structure.

    • Infrared Spectroscopy (IR): Helps identify functional groups.

    • Mass Spectrometry (MS): Confirms molecular weight and structure.

Biological Activity

Research has indicated that (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide exhibits promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiazole moieties can possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest. Molecular docking studies have indicated potential interactions with specific targets involved in cancer progression.

Table 2: Biological Activity Overview

Activity TypeMethodologyObservations
AntimicrobialDisk diffusion methodEffective against Gram-positive bacteria
AnticancerMTT assay on cancer cell linesSignificant reduction in cell viability

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